beta,beta-Trehalose

Description

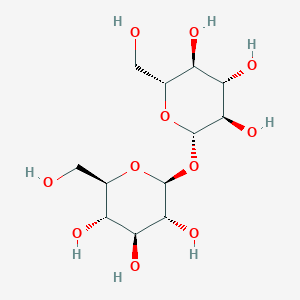

Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |

InChI Key |

HDTRYLNUVZCQOY-NCFXGAEVSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

-Trehalose: Structural Distinction and Pharmaceutical Potential

An In-Depth Technical Guide to

Executive Summary

-Trehalose (Isotrehalose) is a rare, non-reducing disaccharide isomer of the naturally abundantChemical Structure & Stereochemistry

The 1,1'-Glycosidic Linkage

The defining feature of the trehalose family is the 1,1'-glycosidic bond, which links two D-glucose units anomeric carbon to anomeric carbon.[2] This linkage renders the molecule non-reducing , as it eliminates the hemiacetal hydroxyl groups required for mutarotation and Maillard reactions.

The stereochemistry of this bond dictates the isomer:

- -Trehalose (Natural): Axial-Axial linkage.[1] High flexibility, naturally selected for stress tolerance.[1]

- -Trehalose (Isotrehalose): Equatorial-Equatorial linkage.[1]

- -Trehalose (Neotrehalose): Axial-Equatorial linkage.[1]

Structural Conformation and Rigidity

The

Figure 1: Stereochemical divergence of trehalose isomers. The

Physicochemical Properties

The utility of

Glass Transition and Stabilization

Like its

-

Vitrification Hypothesis: The sugar forms a rigid, amorphous matrix that kinetically traps the protein.

-

Water Replacement: The hydroxyl groups of

-trehalose form hydrogen bonds with the protein surface, substituting for hydration water upon drying.

Comparative Properties Table

| Property | Relevance to Pharma | ||

| CAS Number | 99-20-7 | 499-23-0 | Identity verification.[1] |

| Linkage | Stereochemistry.[1][3] | ||

| Reducing Power | Non-reducing | Non-reducing | Compatible with amines/peptides (No Maillard).[1] |

| Enzymatic Stability | Low (Hydrolyzed by Trehalase) | High (Resistant to Trehalase) | In vivo half-life extension.[1] |

| Melting Point | 203°C (Anhydrous) | ~135°C (varies by polymorph)* | Processing parameter.[1] |

| Solubility | High (>60 g/100mL) | High | Injectable formulations.[1] |

*Note: Commercial catalogs often conflate the melting point of

Biological Interactions: The "Stealth" Sugar

The most significant differentiator for

Trehalase Resistance

Mammalian and microbial trehalases (EC 3.2.1.[1]28) are highly specific for the

-

Experimental Evidence: Incubation of

-trehalose with porcine kidney trehalase or E. coli trehalase shows zero glucose release , confirming metabolic stability.[1] -

Implication: Unlike sucrose or natural trehalose, which spike blood glucose,

-trehalose acts as a metabolically inert bulking agent.[1]

Transporter Exclusion

The trehalose transporter TRET1 (found in insects and some other organisms) specifically transports the

Figure 2: Enzymatic selectivity mechanism. The

Synthesis and Production Protocols

Since

Chemical Synthesis: Modified Koenigs-Knorr Reaction

This protocol targets the formation of the thermodynamically less favored

Reagents:

-

Donor: 2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromoglucose).[1] -

Acceptor: 2,3,4,6-Tetra-O-acetyl-

-D-glucose.[1] -

Promoter: Silver Carbonate (

) or Silver Triflate ( -

Solvent: Dichloromethane (DCM) or Nitromethane.[1]

Step-by-Step Protocol:

-

Activation: Dissolve Acetobromoglucose (Donor) in anhydrous DCM under Nitrogen atmosphere.

-

Coupling: Add the Acceptor and the Silver Carbonate promoter. The silver ion assists the departure of the bromide, forming an oxocarbenium ion.

-

Mechanism:[1][4][5] The neighboring acetyl group at C2 participates (anchimeric assistance), directing the attack of the acceptor alcohol to the

-face. However, achieving the specific -

Alternative: Use of a pre-formed

-linked acceptor with a free anomeric hydroxyl is challenging.[1] A symmetric condensation of two donor molecules using a specific catalyst (e.g., silver silicate) is often preferred to force the

-

-

Purification (Critical): The reaction yields a mixture of

,-

Separation: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).[1] The

-isomer typically elutes last due to polarity differences.

-

-

Deprotection: Dissolve the purified octa-acetyl-

-trehalose in dry Methanol. Add catalytic Sodium Methoxide (Zemplén deacetylation).[1]-

Validation: Monitor by TLC until starting material disappears.[1]

-

-

Isolation: Neutralize with acidic resin (Amberlite IR-120 H+), filter, and concentrate.[1] Recrystallize from Ethanol/Water.[1]

Enzymatic Limitations

While commercial "Trehalose Synthase" (TreS) converts maltose to

Applications in Drug Development

Biologic Stabilization (Monoclonal Antibodies/ADCs)

-Trehalose serves as a superior excipient for biologics requiring long-term stability where reducing sugars (like glucose/lactose) are forbidden.[1]-

Mechanism: It provides the same hydrogen-bonding network as natural trehalose to stabilize protein folding during freeze-drying.[1]

-

Advantage: If trace hydrolytic enzymes are present in the formulation or upon administration,

-trehalose will not degrade into reducing glucose units, preventing protein glycation.[1]

Cryopreservation

The high glass transition temperature and strong hydration shell formation make it an effective cryoprotectant for cells and tissues, potentially offering different osmotic properties than

"Smart" Excipient

Used in oral formulations where rapid digestion is undesirable (e.g., formulations for diabetic patients or colonic delivery), as it reaches the lower GI tract intact.

References

-

Higashiyama, T. (2002).[1] Novel functions and applications of trehalose.[6] Pure and Applied Chemistry.

-

Elbein, A. D., et al. (2003).[1] New insights on trehalose: a multifunctional molecule.[1] Glycobiology.[1][4][7][8][9]

-

Kikawada, T., et al. (2007).[1][5] Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells.[1] PNAS.[1] [1]

-

O'Shea, C., et al. (2011).[1] Properties of Aqueous Trehalose Mixtures: Glass Transition and Hydrogen Bonding.[10] Journal of Physical Chemistry B. [1]

-

Richards, A. B., et al. (2002).[1] Trehalose: a review of properties, safety and food applications.[1] Food and Chemical Toxicology.[1]

-

Teramoto, N., et al. (2008).[1] Synthesis and Properties of Trehalose-Based Polymers. Molecules.[1][4][6][7][8][9][10][11][12] [1]

Sources

- 1. Trehalose - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. uwo.scholaris.ca [uwo.scholaris.ca]

- 6. researchgate.net [researchgate.net]

- 7. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

- 8. lndcollege.co.in [lndcollege.co.in]

- 9. scispace.com [scispace.com]

- 10. Distinctly Different Glass Transition Behaviors of Trehalose Mixed with Na2HPO4 or NaH2PO4: Evidence for its Molecular Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

The Trehalose Isomer Landscape: Natural Occurrence, Biosynthesis, and Therapeutic Potential

The following technical guide details the natural occurrence, biosynthetic origins, and therapeutic implications of trehalose isomers.

Executive Summary

Trehalose is a non-reducing disaccharide composed of two glucose units.[1][2][3] While often discussed as a singular entity, it exists in three stereoisomeric forms based on the configuration of the glycosidic bond:

For researchers and drug developers, distinguishing these isomers is critical. While

Chemical Architecture & Stability

The physicochemical distinctiveness of trehalose lies in its 1,1-glycosidic linkage, which connects the anomeric carbons of two glucopyranose rings.[1][2] This non-reducing bond confers exceptional resistance to acid hydrolysis and Maillard reaction (browning), making it an ideal excipient.[3]

| Isomer | Common Name | Linkage | Biological Status | Key Characteristic |

| Trehalose (Standard) | Ubiquitous | "Clamshell" conformation; primary stress protectant.[3] | ||

| Neotrehalose | Rare / Transient | Found in fermentation products (e.g., Koji); transglycosylation product.[3] | ||

| Isotrehalose | Artifactual / Synthetic | Absent in biology; formed via acid reversion or chemical synthesis.[3] |

Natural Occurrence & Biosynthetic Origins[3]

-Trehalose: The Universal Protectant

This isomer is the only form actively accumulated by organisms—including bacteria, fungi, plants, and invertebrates—to survive desiccation (anhydrobiosis), freezing, and osmotic stress.[3] Its biosynthesis is governed by five known pathways, with the TPS/TPP pathway being the most dominant in eukaryotes.

-

Primary Pathway: UDP-Glucose + Glucose-6-Phosphate

Trehalose-6-Phosphate -

Function: Stabilizes proteins and membranes by replacing water (Water Replacement Hypothesis) and forming a glassy state (Vitrification).[3]

-Trehalose (Neotrehalose): The Fermentation Anomaly

Neotrehalose is not a primary metabolite but occurs naturally in specific fermentation contexts, most notably in Koji (Aspergillus-fermented rice).[3]

-

Origin: It is not synthesized by a dedicated "neotrehalose synthase."[3] Instead, it arises via transglycosylation .[3] Enzymes such as

-galactosidase or promiscuous glycosyltransferases can transfer a glucose moiety onto a glucose acceptor in an -

Status: It is considered a "rare sugar" of biological origin but lacks a dedicated conservation pathway.[3]

-Trehalose (Isotrehalose): The Industrial Artifact

Despite extensive screening of extremophiles (archaea/bacteria),

-

Source: Its presence in "natural" samples is typically linked to acid reversion of glucose during industrial starch hydrolysis.[3] Under high acid and heat, glucose molecules spontaneously repolymerize, favoring thermodynamically stable linkages, occasionally forming the

bond.

Visualization: Biosynthetic vs. Chemical Origins

The following diagram illustrates the distinct origins of the three isomers, separating biological intent from chemical accident.

Caption: Biological specificity vs. chemical stochasticity.

Analytical Characterization Protocols

Distinguishing isomers is challenging due to their identical mass (

Protocol A: HPAEC-PAD (Gold Standard for Separation)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) resolves isomers based on slight pKa differences of hydroxyl groups.[3]

-

Column: Dionex CarboPac PA1 or PA200.[3]

-

Eluent: Sodium Hydroxide (100 mM) with a Sodium Acetate gradient (0–250 mM).

-

Detection: Pulsed Amperometry (Gold electrode).[3]

-

Result: Elution order is typically

(fastest) <

Protocol B: Terahertz Spectroscopy (Rapid ID)

Unlike FTIR, which shows overlapping peaks for isomers, Terahertz (THz) spectroscopy detects collective vibrational modes of the crystal lattice, which are highly sensitive to chirality.[3]

-

Sample Prep: Mix 300 mg sample with polyethylene powder (binder) and press into a pellet.

-

Scan Range: 0.1 to 3.0 THz.

-

Differentiation:

- : Distinct peaks at roughly 1.75 THz and 2.40 THz.

-

: Unique absorption fingerprint (distinct from

- : Distinct fingerprint.

-

Advantage: Non-destructive and requires no derivatization.[3]

Implications for Drug Development

Trehalase Resistance & Pharmacokinetics

The human enzyme trehalase (localized in the intestinal brush border and renal tubules) is highly specific for the

-

Mechanism: It cleaves

-trehalose into two glucose molecules rapidly.[3] -

Isomer Advantage:

and -

Application:

-

Oral Delivery: Isomers act as low-glycemic sweeteners or excipients that survive the upper GI tract, potentially reaching the colon for microbiome modulation.[3]

-

Injectables: While

-trehalose has a short half-life in blood due to renal trehalase, isomers may circulate longer, providing sustained protein stabilization or acting as cryoprotectants for intracellular delivery without rapid degradation.[3]

-

Stability in Formulation

All three isomers share the non-reducing character, making them compatible with amino groups (peptides/proteins).[3] However, the "clamshell" structure of

References

-

Elbein, A. D., et al. (2003).[3] "New insights on trehalose: a multifunctional molecule."[3] Glycobiology. [3]

-

Richards, A. B., et al. (2002).[3] "Trehalose: a review of properties, history of use and human tolerance." Food and Chemical Toxicology.

-

Higashiyama, T. (2002).[3] "Novel functions and applications of trehalose." Pure and Applied Chemistry.

-

O'Brien, J. (1996).[3] "Stability of Trehalose, Sucrose and Glucose to Nonenzymatic Browning in Model Systems." Journal of Food Science.

-

Cabrera, M. A., & Blamey, J. M. (2018).[3][4] "Biotechnological applications of archaeal enzymes from extreme environments." Biological Research. [3][4]

-

Li, H., et al. (2020).[3] "Studies on qualitative and quantitative detection of trehalose purity by terahertz spectroscopy." Food Science & Nutrition.[3]

Sources

physical and chemical properties of isotrehalose

Isotrehalose ( -Trehalose): Physicochemical Profile and Therapeutic Potential[1]

Chemical Identity & Stereochemistry[1][2]

Isotrehalose belongs to the family of trehalose isomers, defined by the glycosidic linkage between two D-glucose units. The 1,1-glycosidic bond renders all trehalose isomers non-reducing , a critical feature preventing Maillard reactions with therapeutic proteins.[1]

Nomenclature and Structure

-

Common Name: Isotrehalose[1]

-

IUPAC Name:

-D-glucopyranosyl-(1 -

Molecular Formula:

[1][2]

Isomer Comparison

The three stereoisomers differ solely in the configuration of the anomeric carbons (C1) involved in the glycosidic bond.

| Isomer | Common Name | Linkage | Occurrence |

| Trehalose (Natural) | Ubiquitous (Fungi, Bacteria, Insects) | ||

| Neotrehalose | Synthetic / Rare microbial metabolites | ||

| Isotrehalose | Synthetic / Starch hydroisolates |

Structural Visualization

The following diagram illustrates the stereochemical relationship between the natural

Figure 1: Stereochemical divergence of trehalose isomers.[1] The

Physical Properties[1][3][4][5][6][7][8][9]

Isotrehalose shares the high physicochemical stability of natural trehalose but differs in crystal packing and thermal transitions due to the

Comparative Physical Data[1]

| Property | Relevance to Pharma | ||

| Melting Point | 203°C (anhydrous)97°C (dihydrate) | ~130–140°C (as octaacetate derivative)* | High MP correlates with stable crystal lattice.[1] |

| Solubility (20°C) | 68.9 g/100g | High (Soluble in water) | Essential for high-concentration parenteral formulations.[1] |

| Hygroscopicity | Low (Dihydrate is stable) | Moderate to High | Affects storage stability and packaging requirements.[1] |

| Glass Transition ( | ~115°C | Predicted >100°C | High |

| Optical Rotation | +178° | -42° (approx)** | Used for purity identification.[1] |

*Note: Free isotrehalose melting point is less distinct due to amorphous tendencies; values often cited for the octaacetate derivative (MP 140°C) for characterization. **Note: Isotrehalose exhibits levorotation or low dextrorotation compared to the highly dextrorotatory natural isomer.

Solubility and Solution Stability

Like natural trehalose, isotrehalose acts as a water-structure maker (kosmotrope).[1] It stabilizes protein conformations by the preferential exclusion mechanism, increasing the surface tension of water and favoring the compact, native state of proteins.

Chemical & Biological Properties[1][2][3][4][5][6][10][11][12][13][14]

Enzymatic Stability (The "Trehalase Resistance" Factor)

The most significant advantage of isotrehalose over natural trehalose is its resistance to trehalase (EC 3.2.1.28).[1]

-

Mechanism: Mammalian trehalase is highly specific for the

-glycosidic linkage.[1] It rapidly degrades natural trehalose into two glucose molecules in the renal brush border and intestinal mucosa.[4] -

Isotrehalose Advantage: The

-linkage is not recognized by trehalase.[1] While it may be susceptible to broad-spectrum

Chemical Stability[1]

-

Acid/Base Hydrolysis: Extremely resistant. The 1,1-glycosidic bond is one of the most stable glycosidic linkages known. It resists hydrolysis at pH 3–10 at elevated temperatures.[1]

-

Maillard Reaction: Inert. Lacking a hemiacetal hydroxyl group, it does not react with amino groups of proteins, preventing browning and degradation during sterilization or storage.

Synthesis & Production

Production of isotrehalose is challenging due to the thermodynamic preference for the

Chemical Synthesis (Koenigs-Knorr Adaptation)

The classical route involves the condensation of tetra-O-acetyl-

Protocol Overview:

-

Starting Material: 2,3,4,6-Tetra-O-acetyl-

-D-glucose.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Activation: Reaction with phosphorous pentoxide or specialized promoters (e.g., triflates) to induce dimerization.[1]

-

Deprotection: Removal of acetyl groups using sodium methoxide (Zemplén deacetylation).[1]

-

Purification: Recrystallization or HPLC to separate from

and

Enzymatic Synthesis

While specific "isotrehalose synthases" are not commercially standard, engineered glycosyltransferases or phosphorylases that accept

Figure 2: Chemical synthesis workflow for Isotrehalose from glucose precursors.

Applications in Drug Development

Lyophilization Excipient

Isotrehalose serves as a superior cryoprotectant for labile proteins.[1] Its high

-

Use Case: Monoclonal antibodies (mAbs) requiring storage >25°C.[1]

Metabolic Probes & Imaging

Due to its resistance to trehalase, isotrehalose can be derivatized (e.g., with

"Stealth" Cargo Delivery

Conjugating drugs to isotrehalose may improve solubility and serum stability compared to natural trehalose conjugates, which are cleaved rapidly in the kidney.

Experimental Protocols

Protocol A: Characterization via Differential Scanning Calorimetry (DSC)

Objective: Determine Glass Transition Temperature (

-

Sample Prep: Dissolve isotrehalose in HPLC-grade water (10% w/v).

-

Loading: Load 10-20 µL into aluminum DSC pan; seal hermetically.

-

Cycle:

-

Cool to -60°C at 10°C/min.

-

Heat to 160°C at 10°C/min (First run to remove thermal history).

-

Cool to -60°C.[1]

-

Heat to 160°C at 10°C/min (Second run for data).

-

-

Analysis: Identify the step change in heat flow (endothermic shift) indicative of

.

Protocol B: Enzymatic Stability Assay

Objective: Verify resistance to Trehalase.

-

Reagents:

-

Incubation: Mix 100 µL substrate + 10 µL enzyme (0.1 U). Incubate at 37°C for 60 min.

-

Detection: Add Glucose Oxidase/Peroxidase reagent.[1]

-

Readout: Measure Absorbance at 540 nm.

References

-

Fischer, E., & Delbrück, K. (1909).[1] Ueber die

-Trehalose. Berichte der deutschen chemischen Gesellschaft. [1] -

Elbein, A. D. (1974).[1] The Metabolism of

-Trehalose. Advances in Carbohydrate Chemistry and Biochemistry. -

O'Brien-Simpson, N. M., et al. (2016).[1] Trehalose-based chemical probes for targeting Mycobacterium tuberculosis. Nature Communications.[1] [1]

-

Crowe, J. H., et al. (1984).[1] Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science. [1]

-

Higashiyama, T. (2002).[1] Novel functions and applications of trehalose. Pure and Applied Chemistry.

Sources

- 1. Trehalose - Wikipedia [en.wikipedia.org]

- 2. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha,beta-Trehalose | C12H22O11 | CID 10871590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trehalase - Wikipedia [en.wikipedia.org]

- 5. Glass transition temperature of glucose, sucrose, and trehalose: an experimental and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. didatticagelato.it [didatticagelato.it]

beta,beta-Trehalose degradation pathways

Technical Guide: -Trehalose Degradation Pathways & Stability Profiling

Executive Summary

-Trehalose (Isotrehalose)This guide delineates the specific enzymatic and chemical pathways that degrade

Part 1: Structural & Chemical Basis of Stability

The degradation profile of

Comparative Stability Data

| Feature | Impact on Degradation | ||

| Linkage | |||

| Human Trehalase (TreH) | Rapid Hydrolysis ( | Resistant / No Hydrolysis | Stable in human serum/small intestine. |

| Resistant | Susceptible | Degraded by microbiome/specific hydrolases. | |

| Acid Stability | Extremely High ( | High (Lower than | Suitable for acidic formulation buffers. |

Part 2: Degradation Pathways (Mechanistic Detail)

promiscuous degradation pathwayPathway A: The -Glucosidase Hydrolysis Route (GH3 Family)

While specific "

-

Enzyme:

-glucosidase (EC 3.2.1.21).[2][3] -

Mechanism: Retaining hydrolysis involving a double-displacement mechanism.

-

Glycosylation: Nucleophilic attack by a catalytic carboxylate (glutamate/aspartate) on the anomeric carbon, releasing one glucose and forming a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: Water attacks the intermediate, releasing the second glucose and restoring the enzyme.

-

-

Kinetics: In specific fungal GH3 enzymes,

for

Pathway B: Phosphorolytic Cleavage (Reversible)

Certain bacterial phosphorylases can cleave the bond in the presence of inorganic phosphate.

-

Enzyme: Trehalose Phosphorylase (inverting or retaining).[4]

-

Reaction:

-Trehalose + -

Significance: This is often the route for synthesis in biotechnology but represents a degradation pathway in phosphate-rich intracellular environments of specific bacteria (e.g., Caldanaerobacter).

Pathway Logic Diagram

The following diagram illustrates the divergent fate of

Figure 1: Divergent degradation fates of

Part 3: Experimental Protocols (Self-Validating)

To work with

Protocol 1: Differential Enzymatic Stability Assay

Purpose: To confirm the identity of

Materials:

-

Substrate A: 10 mM

-Trehalose (Control). -

Substrate B: 10 mM

-Trehalose (Test). -

Enzyme 1: Porcine Kidney Trehalase (Sigma T8778).

-

Enzyme 2:

-Glucosidase from almonds (Sigma G0395). -

Buffer: 50 mM Citrate-Phosphate Buffer, pH 6.0.

-

Detection: Glucose Oxidase/Peroxidase (GOPOD) Assay Kit.

Workflow:

-

Preparation: Dissolve substrates in buffer to 10 mM.

-

Reaction Setup:

-

Tube 1: Substrate A + Trehalase (0.1 U/mL).

-

Tube 2: Substrate B + Trehalase (0.1 U/mL).

-

Tube 3: Substrate A +

-Glucosidase (1 U/mL). -

Tube 4: Substrate B +

-Glucosidase (1 U/mL).

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Quenching: Heat at 95°C for 5 minutes.

-

Measurement: Add 20 µL of reaction mix to 180 µL GOPOD reagent. Incubate 20 min at 50°C. Measure Absorbance at 510 nm.

Validation Criteria:

-

Tube 1: High Glucose Signal (Positive Control).

-

Tube 2: Negligible Signal (Confirms

-linkage stability against TreH). -

Tube 4: High Glucose Signal (Confirms susceptibility to

-glucosidase).

Protocol 2: HPLC Quantification of Degradation Kinetics

Purpose: Precise calculation of half-life (

-

Column: Aminex HPX-87H or equivalent Carbohydrate column.

-

Mobile Phase: 5 mM

. -

Flow Rate: 0.6 mL/min at 60°C.

-

Detector: Refractive Index (RI).

-

Retention Times (Approx):

- -Trehalose: ~8.5 min

- -Trehalose: ~9.2 min (Distinct separation required)

-

Glucose: ~11.0 min

Part 4: Applications in Drug Development

The degradation profile described above allows

-

Biologic Stabilization: It provides the same water-replacement stabilization (glassy matrix formation) as

-trehalose during lyophilization but avoids degradation by serum trehalases upon injection. -

Colonic Delivery: Since it resists upper GI digestion (TreH negative) but is cleaved by colonic microbiota (

-glucosidase positive), it can be used to deliver drugs specifically to the colon. -

Cryoprotection: Its symmetry allows for high glass transition temperatures (

), crucial for preventing protein aggregation during freeze-thaw cycles.

Workflow: Stability Testing for Excipient Selection

Figure 2: Decision matrix for utilizing

References

-

Enzymatic Specificity: Parry, N. J., et al. (2001). "Biochemical characterization and mechanism of action of a thermostable

-glucosidase purified from Thermoascus aurantiacus." Biochemical Journal, 353(1), 117-127. Link -

Trehalose Isomers: Higashiyama, T. (2002). "Novel functions and applications of trehalose." Pure and Applied Chemistry, 74(7), 1263-1269. Link

-

Phosphorolysis: Van der Borght, J., et al. (2010).[5] "Enzymatic production of

-D-glucose-1-phosphate from trehalose." Biotechnology Journal, 6(9). Link -

Trehalase Resistance: Elbein, A. D., et al. (2003). "New insights on trehalose: a multifunctional molecule." Glycobiology, 13(4), 17R-27R. Link

-

General Hydrolysis: O'Shea, M. G., et al. (2004). "Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water." J. Am. Chem. Soc., 130. Link

Non-Natural Trehalose Isomers: Metabolic Stability and Functional Divergence in Therapeutics

Topic: Biological Functions of Non-Naturally Occurring Trehalose Isomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Isomer Trade-Off

In the landscape of biostabilization and autophagy induction, naturally occurring

The Core Thesis: While natural trehalose offers superior physical rigidity for ex vivo protein stabilization (lyophilization), non-natural isomers provide metabolic resistance , enabling sustained in vivo autophagy induction and prolonged cryoprotection in metabolically active environments.[1] This creates a functional dichotomy: use

Chemical & Physical Landscape

To understand the biological behavior, we must first ground the isomers in their physicochemical reality. The glycosidic linkage defines both the thermodynamic stability and the enzymatic recognition profile.

Structural Configuration

-

-Trehalose (Natural): Two

-

-Trehalose (Neotrehalose): One

-

-Trehalose (Isotrehalose): Two

Thermodynamic & Dynamic Stability

Molecular dynamics (MD) studies reveal a critical distinction in the glycosidic bond dynamics , which directly correlates to protein stabilization efficiency.[1]

| Property | |||

| Linkage Type | 1,1 ( | 1,1 ( | 1,1 ( |

| Bond Rotation Lifetime | 4.74 ns (Rigid) | 3.16 ns (Flexible) | 3.13 ns (Flexible) |

| Hydration Number | Low (0.028) | Moderate | Moderate |

| Mammalian Trehalase | Rapid Hydrolysis | Resistant | Resistant |

| Primary Utility | Lyophilization / Cryopreservation | In Vivo Autophagy / Drug Delivery | In Vivo Tracer / Stabilizer |

Expert Insight: The longer bond rotation lifetime of the natural isomer explains its superior ability to vitrify and immobilize proteins during drying. The isomers, being more flexible, are less efficient at "water replacement" but superior at evading enzymatic degradation.[1]

Biological Interactions & Metabolism

This section details the primary advantage of non-natural isomers: Enzymatic Evasion .

Trehalase Resistance Mechanism

Mammalian trehalase is highly stereospecific, requiring the bis-axial geometry of the

-

Mechanism: The enzyme clamps the substrate, distorting the bond to a half-chair transition state.

-

Isomer Effect: The equatorial position of the anomeric oxygen in

-linkages (

Protocol Implication: In pharmacokinetic (PK) studies,

Cellular Uptake & Autophagy Induction

Natural trehalose induces autophagy via the mTOR-independent TFEB pathway . However, its effect is transient due to intracellular degradation.[1] Non-natural isomers sustain this signal.[1]

Pathway Visualization: Sustained Autophagy Activation

Figure 1: Divergent autophagic signaling.[1] Natural trehalose is degraded, leading to transient activation.[1] Resistant isomers accumulate in the lysosome, exerting prolonged osmotic stress that drives sustained TFEB translocation and autophagy.

Bioprotective Mechanisms: In Vitro vs. In Vivo[4]

Protein Stabilization (Ex Vivo)

For shelf-life stability (lyophilization), natural trehalose is superior.[1]

-

Why: The rigidity of

-trehalose allows it to form a tighter "glass" ( -

Isomer Performance:

and

Cryopreservation (In Vivo / Cellular)

For living cells (e.g., oocytes, stem cells), isomers offer a distinct advantage.[1]

-

Challenge: Intracellular trehalose is required for cryoprotection.[1][4] Natural trehalose introduced into cells is often degraded by cytosolic trehalase before freezing or during thawing recovery.[1]

-

Isomer Solution:

-trehalose persists intracellularly, providing robust protection against ice crystal formation without metabolic depletion.[1]

Experimental Protocols

Protocol A: Differential Enzymatic Stability Assay

Objective: Validate the resistance of a trehalose isomer candidate against mammalian trehalase.

-

Preparation:

-

Prepare 10 mM stock solutions of

-trehalose (Control) and Isomer X ( -

Isolate Porcine Kidney Trehalase (Sigma T8778) or use intestinal brush border homogenate.[1]

-

-

Reaction:

-

Mix 100 µL substrate + 10 µL enzyme (0.1 U/mL).

-

Incubate at 37°C.

-

-

Sampling:

-

Aliquot at t=0, 30, 60, 120, and 240 mins.[1]

-

Quench immediately with 95°C heat shock (5 min) or 0.1 M HCl.

-

-

Detection (Glucose Release):

Protocol B: In Vitro Autophagy Induction Screen

Objective: Compare sustained autophagy induction between natural and non-natural isomers.

-

Cell Line: HeLa or SH-SY5Y (neuronal model).

-

Treatment:

-

Seed cells at

cells/well.[1] -

Treat with 100 mM

-trehalose vs. 100 mM Isomer for 24h and 48h.

-

-

Readout (Western Blot):

References

-

Elbein, A. D. (1974).[1] The Metabolism of

-Trehalose.[1][3] Advances in Carbohydrate Chemistry and Biochemistry, 30, 227-256.[1] Link -

Higashiyama, T. (2002).[1] Novel functions and applications of trehalose. Pure and Applied Chemistry, 74(7), 1263-1269.[1] Link

-

Ohtake, S., & Wang, Y. J. (2011).[1] Trehalose: Current Use and Future Applications. Journal of Pharmaceutical Sciences, 100(6), 2020-2053.[1] Link

-

Sarkar, S., et al. (2007).[1] Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein.[1] Journal of Biological Chemistry, 282(8), 5641-5652.[1] Link

-

Magazù, S., et al. (2012).[1] Bioprotective effects of trehalose, maltose and sucrose on lysozyme nanostructures. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(12), 1991-1999.[1] Link

-

Benito-Cuesta, I., et al. (2021).[1] Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction.[5][6] Metabolites, 11(11), 767.[1] Link[1]

Sources

- 1. Trehalose - Wikipedia [en.wikipedia.org]

- 2. Catalytic reaction mechanism based on alpha-secondary deuterium isotope effects in hydrolysis of trehalose by European honeybee trehalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trehalose-Releasing Nanogels: Study on Trehalose Release and Insights into Selected Biologically Relevant Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trehalose Reduces the Secreted Beta-Amyloid Levels in Primary Neurons Independently of Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

beta,beta-Trehalose molecular weight and formula

Isotrehalose ( -Trehalose): The Metabolically Stable Isomer

Executive Summary

While

Part 1: Molecular Identity & Physicochemical Profile

Isotrehalose is a non-reducing disaccharide formed by the condensation of two D-glucose units via a

Comparative Isomer Data

| Property | |||

| Formula | |||

| Molecular Weight | 342.30 g/mol | 342.30 g/mol | 342.30 g/mol |

| CAS Number | 99-20-7 | 585-91-1 | 499-23-0 |

| Glycosidic Bond | |||

| Trehalase Susceptibility | High (Rapid Hydrolysis) | Moderate/Low | Resistant (Negligible) |

| Melting Point | 203°C (dihydrate loss @ 97°C) | ~140-150°C | ~130-135°C |

Structural Visualization

The following diagram illustrates the stereochemical inversion at the anomeric center that distinguishes Isotrehalose.

Caption: Stereochemical comparison highlighting the trehalase resistance mechanism of the

Part 2: Synthesis & Production Protocols

Unlike

Protocol: Modified Koenigs-Knorr Synthesis

Note: This protocol is adapted for high-purity synthesis required in pharmaceutical benchmarking.

Reagents:

-

2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromo-glucose). -

Silver Carbonate (

) or Mercuric Cyanide ( -

Anhydrous Nitromethane or Dichloromethane (DCM).

Step-by-Step Workflow:

-

Activation: Dissolve 2,3,4,6-Tetra-O-acetyl-

-D-glucose (acceptor) and Acetobromo-glucose (donor) in anhydrous nitromethane under inert atmosphere ( -

Promoter Addition: Add

(Caution: Neurotoxin) or -

Reaction: Stir at 40°C for 12-24 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Filter off metal salts through Celite. Wash filtrate with

, water, and brine. Dry over -

Deacetylation: Treat the resulting octa-O-acetyl-

-trehalose with NaOMe in dry methanol (Zemplén deprotection) to yield free Isotrehalose. -

Purification: Recrystallize from ethanol/water.

Critical Troubleshooting:

-

Anomeric Scrambling: If significant

(neotrehalose) is observed, lower the reaction temperature and switch solvent to DCM/Ether mixtures to exploit solvent effects on the oxocarbenium intermediate.

Part 3: Analytical Characterization (Self-Validating)

Proving you have the

1. Proton NMR (

-NMR) Diagnostic Signals

The anomeric proton (

| Isomer | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| 5.10 - 5.25 | Doublet | ~ 3.5 Hz | Equatorial proton (Gauche coupling) | |

| 4.55 - 4.65 | Doublet | 7.8 - 8.0 Hz | Axial proton (Trans-diaxial coupling) |

Validation Check: If your spectrum shows a doublet at 5.2 ppm, you have contamination with natural trehalose. Pure Isotrehalose must show the upfield doublet (~4.6 ppm) with a large

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Adducts: Expect

m/z and -

Differentiation: MS alone cannot distinguish isomers (

vs

Part 4: Biological Stability & Applications[4][5]

The primary utility of Isotrehalose lies in its resistance to Trehalase (EC 3.2.1.28), the enzyme located in the renal brush border and intestinal mucosa that rapidly degrades natural trehalose into glucose.

Metabolic Pathway Analysis

The following diagram outlines the metabolic fate of Isotrehalose compared to natural Trehalose.

Caption: Isotrehalose bypasses the hydrolytic pathway, preventing glucose spikes and allowing for targeted delivery or excretion.

Application in Drug Development[4]

-

Cryopreservation: Like natural trehalose, Isotrehalose acts as a water-replacement molecule, stabilizing protein structures during lyophilization.

-

Diabetes-Friendly Formulations: Because it is not degraded to glucose, it provides the physical bulk and stabilization of a disaccharide without the glycemic impact.

-

Carrier Systems: Its stability makes it an ideal candidate for conjugating small molecules in prodrug strategies where premature hydrolysis is a risk.

References

-

Omicron Biochemicals. (2021).

-Trehalose Product Specification and CAS Verification. Retrieved from -

Fischer, E., & Delbrück, K. (1909).[1] Über die Isomeren der Trehalose. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of isotrehalose).

-

Helferich, B., & Weis, K. (1956).[1] Synthesis of Octa-O-acetyl-beta,beta-trehalose. Chemische Berichte. (Improved chemical synthesis protocol).

-

Magritek. (2024). Conformational Analysis of Glucose Anomers by NMR. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Trehalose Isomers. Retrieved from

- Richards, A.B., et al. (2002). Trehalose: a review of properties, history of use and human tolerance. Food and Chemical Toxicology. (Reference for Trehalase specificity).

Sources

- 1. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicronbio.com [omicronbio.com]

- 3. Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

beta,beta-Trehalose in cryopreservation protocols

Application Note: -Trehalose in Next-Generation Cryopreservation

Executive Summary

water replacementvitrificationHowever, a critical implementation gap exists: Trehalose is impermeable to the mammalian cell membrane. [1]

This Application Note provides the technical bridge for researchers. It details the biophysical mechanisms of action and, most importantly, provides validated protocols for overcoming the membrane barrier—specifically utilizing P2X7 receptor-mediated poration and fluid-phase endocytosis —to achieve successful intracellular cryoprotection.

The Biophysics of Cryoprotection

To optimize protocols, one must understand the two distinct protective mechanisms of trehalose.

The Water Replacement Hypothesis

Proposed by Crowe et al., this mechanism dominates during desiccation (lyophilization). As water is removed, the hydroxyl groups of trehalose form hydrogen bonds with polar residues on proteins and phospholipid headgroups. This "molecular scaffolding" prevents protein denaturation and membrane fusion (phase transition) that typically occurs during dehydration.

Vitrification and Glass Transition ( )

In cryopreservation (freezing), trehalose acts as a kosmotrope (water-structuring agent). It significantly elevates the glass transition temperature (

-

Mechanism: It suppresses ice crystal nucleation by forming a highly viscous, amorphous "glassy" matrix.

-

Result: Biological activity is arrested in a suspended state without the mechanical damage caused by expanding ice lattices.

Visualizing the Mechanism

The following diagram illustrates the dual-action protection at the cellular interface.

Figure 1: Trehalose inhibits ice crystal damage via vitrification and stabilizes membranes by replacing water hydrogen bonds.

Overcoming the Membrane Barrier: Loading Strategies

The failure of many trehalose protocols stems from treating it like DMSO. Trehalose must be present on BOTH sides of the membrane. [1][3]

Decision Matrix: Selecting a Loading Method

| Cell Type | Recommended Method | Mechanism | Pros | Cons |

| Immune Cells (T-cells, Macrophages) | P2X7 Poration | ATP-gated pore opening | Fast (<2 hrs), High loading (~50mM) | Requires P2X7 expression; precise buffer control needed. |

| Stem Cells (MSCs, iPSCs) | Fluid-Phase Endocytosis | Pinocytosis | Universal applicability, gentle | Slow (24 hrs); lower intracellular concentration. |

| Oocytes / Embryos | Microinjection | Direct injection | Precise volume control | Low throughput; requires micromanipulation skills. |

Detailed Experimental Protocols

Protocol A: P2X7-Mediated Intracellular Loading

Target: Cells expressing P2X7 receptors (e.g., Macrophages, T-cells, some Stem Cells). Principle: Extracellular ATP induces reversible pore formation, allowing trehalose influx.

Reagents

-

Poration Buffer: PBS (Ca2+/Mg2+ free) containing 50 mM Trehalose. Note: Divalent cations (Mg2+) inhibit P2X7; ensure buffer is free of them.

-

Loading Buffer: PBS containing 250 mM - 500 mM Trehalose.

-

ATP Stock: 100 mM ATP (pH adjusted to 7.4).

Workflow

-

Preparation: Harvest cells and wash 2x with Ca2+/Mg2+-free PBS to remove endogenous divalent cations.

-

Poration (The Critical Step):

-

Resuspend cells (

cells/mL) in Poration Buffer . -

Add ATP to a final concentration of 5 mM .[4]

-

Incubate at 37°C for 10–15 minutes . Do not exceed 15 mins to avoid cytotoxicity.

-

-

Loading:

-

Resealing:

-

Add excess PBS containing 10 mM

. -

Incubate at 37°C for 15 minutes . Magnesium creates a complex with ATP, closing the P2X7 pores and trapping trehalose inside.[3]

-

-

Freezing: Pellet cells and resuspend in cryopreservation media (e.g., 0.2M Trehalose + 2% HSA). Proceed to controlled-rate freezing.

Protocol B: Fluid-Phase Endocytosis (Pre-Incubation)

Target: Mesenchymal Stem Cells (MSCs), Fibroblasts. Principle: Passive uptake via pinocytosis over an extended duration.

Workflow

-

Culture: Grow cells to 80% confluency.

-

Induction: 24 hours prior to harvesting, replace media with culture media supplemented with 100 mM Trehalose .

-

Note: Higher concentrations (>200mM) for long durations can induce osmotic stress and inhibit cell growth.

-

-

Harvest: Trypsinize cells as standard.

-

Cryopreservation:

-

Resuspend in freezing media: 0.5 M Trehalose + 10% Ethylene Glycol (EG) + 1% HSA .

-

Why EG? Trehalose alone via endocytosis often yields insufficient intracellular concentration (<20mM). A small amount of permeating CPA (EG or DMSO) is often required for synergy.

-

-

Cooling:

to

Protocol C: Lyophilization of Biologics (Proteins/Antibodies)

Target: Purified proteins, Monoclonal Antibodies (mAbs). Principle: Water replacement during sublimation.

Formulation Table

| Component | Concentration | Function |

| Target Protein | 1–10 mg/mL | Active Pharmaceutical Ingredient |

| 250 mM – 500 mM | Bulk stabilizer & water replacer | |

| Histidine/Citrate | 20 mM | pH Buffer (avoid Phosphate as it precipitates during freezing) |

| Polysorbate 80 | 0.02% | Prevents surface adsorption/aggregation |

Cycle Parameters

-

Freezing: Ramp to

at -

Primary Drying:

-

Shelf Temp:

(Must be below -

Chamber Pressure: 50–100 mTorr.

-

-

Secondary Drying:

-

Ramp to

. -

Function: Remove bound water. Target residual moisture <1%.

-

Quality Control & Validation

Viability vs. Recovery

Do not rely solely on Trypan Blue immediately post-thaw. Membrane resealing takes time.

-

Immediate: Membrane integrity (Calcein-AM / EthD-1).

-

24-Hour Post-Thaw: Metabolic activity (AlamarBlue or MTT assay). This is the true metric of success.

Osmotic Shock Prevention (Thawing)

Cells loaded with intracellular trehalose are hyperosmotic. Rapidly placing them in isotonic media causes water to rush in, bursting the cells (lysis).

-

Step-down Wash Protocol:

-

Thaw at 37°C.

-

Wash 1: Media + 0.2M Trehalose (Isosmotic to cell interior).

-

Wash 2: Media + 0.1M Trehalose.

-

Wash 3: Standard Culture Media.

-

Workflow Visualization

Figure 2: Decision tree for selecting the optimal trehalose loading and recovery workflow.

References

-

Crowe, J. H., et al. (1984). "Preservation of membranes in anhydrobiotic organisms: the role of trehalose."[3] Science. Link

-

Eroglu, A., et al. (2000).[5] "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[5] Nature Biotechnology.[5] Link

-

Buchanan, S. S., et al. (2004). "Cryopreservation of progenitor cells using an intracellular sugar."[1] Stem Cells. Link

-

Elliott, G. D., et al. (2006). "Trehalose uptake through P2X7 purinergic channels provides dehydration protection." Cryobiology. Link

-

Motterlini, R., et al. (2018). "Intracellular Delivery of Trehalose for Cell Banking." Langmuir. Link

-

Weng, L., et al. (2011). "Osmotic properties and membrane permeability of trehalose in human mesenchymal stem cells." Cryobiology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trehalose uptake through P2X7 purinergic channels provides dehydration protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular trehalose improves the survival of cryopreserved mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. researchgate.net [researchgate.net]

- 8. US20220354108A1 - Preservation methods using trehalose with other cryoprotectants being absent from the cryopreservation protocol - Google Patents [patents.google.com]

- 9. Untangling Macropore Formation and Current Facilitation in P2X7 [mdpi.com]

Application Note: High-Efficiency Intracellular Trehalose Loading via Reversible Electroporation

Abstract & Introduction

Cryopreservation and lyophilization (freeze-drying) of mammalian cells traditionally rely on permeating cryoprotectants like DMSO, which can be cytotoxic and induce differentiation in sensitive stem cell lines. Trehalose, a non-reducing disaccharide, offers superior bioprotection by stabilizing membranes and proteins during desiccation and freezing.[1][2] However, mammalian cell membranes are impermeable to trehalose.[3][4]

This guide details a robust protocol for reversible electroporation to load trehalose into the cytosol. Unlike transfection protocols designed for DNA (where nuclear entry is the goal), this protocol optimizes for cytosolic saturation while maintaining high viability, utilizing a low-conductivity, high-osmolarity sugar buffer system.

Mechanistic Principles

Successful loading relies on the creation of transient aqueous pores in the lipid bilayer.[5] The critical challenge is the "Viability-Efficiency Trade-off." High field strengths maximize uptake but risk irreversible electroporation (lysis).

The Trehalose Loading Mechanism

The process is diffusion-driven. Once pores are formed, trehalose moves down its concentration gradient. Because trehalose is a small molecule (~342 Da) compared to plasmid DNA, it diffuses rapidly, but the pores must remain open long enough for equilibrium to occur without causing cell death.

Figure 1: Mechanistic pathway of trehalose uptake. Note that diffusion occurs only during the "Pore Open" state, necessitating a high extracellular concentration.

Critical Parameters & Buffer Formulation

The Low-Conductivity Requirement

Standard culture media (high salt) causes excessive Joule heating during electroporation, reducing viability. For trehalose loading, we utilize the trehalose itself as the primary osmolyte, allowing for a low-conductivity environment that permits higher field strengths with minimal heating.

Table 1: Optimized Electroporation Parameters

| Parameter | Recommended Range | Rationale |

| Buffer Type | LCTB (Low-Conductivity Trehalose Buffer) | Prevents Joule heating; maintains isotonicity (~290 mOsm). |

| Trehalose Conc. | 250 mM – 300 mM | Provides driving force for diffusion; acts as osmolyte. |

| Ionic Strength | < 1 mM (Trace salts only) | Reduces current flow; prevents arcing. |

| Field Strength (E) | 500 – 1200 V/cm | Cell-size dependent. Larger cells (e.g., CHO) need lower voltage than small cells (e.g., T-cells). |

| Pulse Length | 5 – 20 ms (Square Wave) | Longer pulses favor small molecule diffusion over DNA electrophoresis. |

| Pulse Number | 1 – 2 pulses | Minimizes cumulative damage. |

| Temperature | Room Temperature (20-25°C) | Pores reseal too quickly at 4°C, limiting uptake. RT keeps pores open longer. |

Materials

-

Mammalian Cells: (e.g., CHO, HEK293, MSCs) in mid-log phase (>90% viability).

-

LCTB (Low-Conductivity Trehalose Buffer):

-

300 mM Trehalose dihydrate (biotech grade).

-

1 mM KH₂PO₄ / K₂HPO₄ (pH buffer).

-

0.1 mM MgCl₂ (stabilizes membrane).

-

Adjust pH to 7.2; Filter sterilize (0.22 µm).

-

Note: Conductivity should be < 1.5 mS/cm.[6]

-

-

Electroporation System: Square-wave generator (e.g., Bio-Rad Gene Pulser or BTX).

-

Cuvettes: 4 mm gap (standard for mammalian cells).

Step-by-Step Protocol

Phase A: Cell Preparation (The Wash)

Crucial Step: You must remove conductive culture media. Residual salt will cause arcing.

-

Harvest: Centrifuge cells (300 x g, 5 min) and aspirate culture media.

-

Wash 1: Resuspend pellet gently in 10 mL of LCTB . Centrifuge (300 x g, 5 min).

-

Wash 2: Repeat wash with LCTB.

-

Final Resuspension: Resuspend cells in LCTB at a high density (1 × 10⁷ cells/mL ). High density improves recovery by reducing total volume handled.

Phase B: Electroporation (The Pulse)[4]

-

Aliquot: Transfer 400 µL of cell suspension into a 4 mm electroporation cuvette.

-

Pulse: Insert into the generator. Apply parameters (Start with 500 V/cm, 15 ms, 1 pulse for optimization).

-

Calculation: For a 4 mm cuvette, 500 V/cm = 200 Volts setting.

-

-

Immediate Rest: Do NOT remove the cuvette immediately. Leave it in the holder or on the bench at Room Temperature for 10–15 minutes .

-

Why? This is the "Resealing Phase."[2] Moving the cells while pores are open causes mechanical shear and lysis.

-

Phase C: Recovery & Analysis

-

Transfer: Gently transfer cells from the cuvette to a tube containing warm culture media (without selection antibiotics).

-

Equilibration: Incubate for 1-2 hours at 37°C.

-

Proceed: Move to QC (Viability/Uptake) or Biopreservation (Freezing/Drying).

Quality Control & Validation Workflow

To validate this protocol, you must measure both Viability (did they survive?) and Uptake Efficiency (is the sugar inside?).

Figure 2: Validation workflow. The "Extensive Wash" step is critical to prevent extracellular trehalose from skewing intracellular concentration data.

Quantification Methods

-

HPLC-RID (High-Performance Liquid Chromatography - Refractive Index Detector):

-

Method: Run cell lysate on a carbohydrate column (e.g., Bio-Rad Aminex).

-

Pros: Separates trehalose from glucose/metabolites. Highly accurate.

-

-

Anthrone Assay:

-

Method: React lysate with Anthrone reagent in sulfuric acid; read absorbance at 620 nm.

-

Pros: Cheap, fast.

-

Cons: Detects all carbohydrates (including glucose). Requires strict glucose controls.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Arcing (Pop sound) | Residual salt from media. | Increase wash steps with LCTB. Ensure DNA/protein precipitates are absent. |

| Low Viability (<50%) | Voltage too high or Joule heating. | Reduce voltage by 10%. Ensure cells are at Room Temp, not 4°C (cold membranes are brittle). |

| Low Uptake | Pulse too short or recovery too fast. | Increase pulse length (ms). Extend "Rest" period to 20 min before adding media. |

| Cell Clumping | DNA release from dead cells. | Add DNase I to the recovery media. Handle cells more gently post-pulse. |

References

-

Eroglu, A., et al. (2000). "Intracellular trehalose improves the survival of cryopreserved mammalian cells."[7] Nature Biotechnology, 18(2), 163–167.[3] Link

-

Shirakashi, R., et al. (2002). "Intracellular delivery of trehalose into mammalian cells by electropermeabilization." Journal of Membrane Biology, 189(1), 45-54. Link

-

Buchanan, S. S., et al. (2004). "Cryopreservation of stem cells using trehalose: evaluation of the method using a human hematopoietic cell line."[3] Stem Cells and Development, 13(3), 295-305.[3] Link

-

Wolkers, W. F., et al. (2002). "Human platelets loaded with trehalose survive freeze-drying." Cryobiology, 42(2), 79-87. Link

-

Mussauer, H., et al. (2001). "Trehalose improves survival of electrotransfected mammalian cells."[8] Cytometry, 45(3), 161-169. Link

Sources

- 1. Quantification of trehalose using high-performance liquid chromatography-refractive index detection | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 2. researchgate.net [researchgate.net]

- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]

- 4. Comparison of electroporation and Chariot™ for delivery of β-galactosidase into mammalian cells: strategies to use trehalose in cell preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular Delivery of Trehalose for Cell Banking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trehalose improves survival of electrotransfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

lyophilization cycle development with beta,beta-trehalose

Application Note: Lyophilization Cycle Development with -Trehalose (Isotrehalose)

Executive Summary

Unlike standard trehalose, which readily forms a stable amorphous glass (essential for "Water Replacement" stabilization mechanisms),

Physicochemical Profile & Risk Assessment

Before cycle design, the researcher must characterize the specific thermal fingerprint of the formulation.

Comparative Properties: vs. Isomers[1]

| Property | Standard | Impact on Lyo Cycle | |

| Linkage | Non-reducing (Safe for proteins) | ||

| Crystallization Tendency | Low / Moderate (Forms Dihydrate slowly) | High / Rapid | CRITICAL: Risk of cake collapse or loss of stabilization. |

| Glass Transition ( | ~ -29°C to -32°C | ~ -28°C to -34°C (Concentration dependent) | Determines Primary Drying Temp ( |

| Solubility | High | Moderate | Affects reconstitution time. |

The Crystallization Paradox

For protein stabilization, the excipient must remain amorphous to hydrogen bond with the protein surface. If

-

Phase Separation: The sugar creates a crystal lattice, excluding the protein.

-

Destabilization: The protein is left in a dilute, unprotected pool, leading to aggregation.

-

Vial Breakage: Rapid crystallization can cause expansion stress in filled vials.

Phase I: Thermal Characterization Protocol

Do not rely on literature values for

Experiment A: Differential Scanning Calorimetry (DSC)

Objective: Determine the Glass Transition of the Freeze-Concentrate (

-

Sample Prep: Load 20 µL of formulation (e.g., 10 mg/mL Protein + 5%

-Trehalose) into hermetic aluminum pans. -

Freezing Scan: Ramp from 20°C to -60°C at 5°C/min.

-

Observation: Watch for an exothermic peak during cooling. If observed,

-trehalose has crystallized during freezing (Bad for stabilization).

-

-

Warming Scan: Ramp from -60°C to 20°C at 2°C/min.

-

Measure:

(Midpoint).[1] -

Measure:

(Eutectic melt) if salts are present.

-

Experiment B: Freeze-Drying Microscopy (FDM)

Objective: Determine the Collapse Temperature (

-

Protocol: Freeze sample to -50°C. Initiate vacuum (0.1 mbar). Ramp temperature by 1°C/min.

-

Target: Identify the temperature at which the drying front loses structure ("micro-collapse").

-

Note: For

-trehalose,

Phase II: Cycle Development Protocol

This cycle is optimized to suppress crystallization of

Step 1: Freezing (The "Quench" Strategy)

Standard "shelf-ramp" freezing (e.g., 0.5°C/min) is dangerous for

-

Pre-cool Shelves: Set shelf temperature (

) to +5°C. Load vials. -

Quench: Rapidly lower

to -45°C at maximum rate (approx. 1.0 - 2.0°C/min). -

Hold: Hold at -45°C for 2-3 hours to ensure complete solidification.

-

NO ANNEALING: Unlike mannitol or glycine cycles, do not anneal this formulation. Annealing will trigger the rapid crystallization of

-trehalose.

Step 2: Primary Drying (Sublimation)

Maintain product temperature (

-

Chamber Pressure (

): 60 - 80 mTorr (Conservative). -

Shelf Temperature (

):-

Start at -35°C.

-

Ramp to -15°C over 2 hours.

-

Hold until Pirani/Capacitance manometer convergence (typically 15-20 hours).

-

-

Safety Margin: Ensure

stays <-32°C (assuming

Step 3: Secondary Drying (Desorption)

Remove bound water to raise the final

-

Ramp: 0.2°C/min to +35°C.

-

Hold: 6 hours.

-

Target Moisture: < 1.0% (Critical for long-term stability).

Visualizing the Stabilization Logic

The following diagram illustrates the decision pathway for

Figure 1: Decision logic for

Experimental Validation Data (Template)

When reporting your development results, structure your data as follows to prove control over the isomer's crystallization.

| Parameter | Target Specification | Pass/Fail | |

| Cake Appearance | Elegant, no shrinkage | Must confirm no melt-back | [ ] |

| Reconstitution | < 60 seconds | Slower than | [ ] |

| XRD Analysis | Amorphous Halo | Sharp peaks indicate failure (crystallization) | [ ] |

| Protein Activity | > 95% Recovery | Aggregation indicates phase separation | [ ] |

| Residual Moisture | < 1.0% | High moisture lowers | [ ] |

Troubleshooting: "The Foggy Vial"

If your lyophilized cake appears "foggy" or opaque rather than a clean white cake, it indicates micro-crystallization of the

-

Root Cause: Freezing rate was too slow, or

exceeded -

Corrective Action: Increase freezing rate (use pre-cooled shelves) or add a crystallization inhibitor like Hydroxyethyl Starch (HES) at a 1:4 ratio.

References

-

Crystalline and Amorphous Phases in

-Trehalose Systems -

Trehalose Crystallization in Lyophiliz

- Source: Sundaramurthi, P., et al. (2010). "Trehalose Crystallization During Freeze-Drying: Implications On Lyoprotection." The Journal of Physical Chemistry Letters.

- Relevance: Although focused on , this paper details the mechanism of dihydrate formation which is acceler

-

URL:[Link]

-

Glass Transition Predictions (Gordon-Taylor)

-

Isomer Specificity in Enzym

- Source: ResearchGate (Snippet 1.10). "Integrated Biocatalytic Process for Trehalose Production."

- Relevance: Confirms the distinct biological and chemical handling of the isomer compared to standard trehalose.

-

URL:[Link]

HPLC methods for trehalose isomer separation

Application Note: High-Resolution HPLC Separation of Trehalose Isomers ( , , and )

Abstract & Introduction

Trehalose is a non-reducing disaccharide composed of two glucose units linked by a 1,1-glycosidic bond.[1][2] While naturally occurring trehalose exists predominantly as the

Differentiating these isomers is analytically challenging because:

-

Isobaric Mass: All three share the molecular weight (342.30 Da), rendering standard MS ineffective without chromatographic resolution.

-

Lack of Chromophore: They do not absorb UV light, necessitating Refractive Index (RID) or Charged Aerosol Detection (CAD).

-

Structural Similarity: They differ only in the axial/equatorial orientation of the glycosidic bond, requiring stationary phases capable of steric recognition.

This guide details two validated protocols: Amide-HILIC for routine purity analysis and Porous Graphitic Carbon (PGC) for high-resolution isomer differentiation.

Method Selection & Mechanistic Insight

The choice of stationary phase is the critical process parameter (CPP) for this application.

Decision Matrix: HILIC vs. PGC[4]

-

Amide-HILIC (Hydrophilic Interaction):

-

Porous Graphitic Carbon (PGC):

-

Mechanism:[2][4][5] Steric Interaction + Electronic Dispersion. The flat graphite surface interacts strongly with the planar face of the pyranose rings. The

-linkage alters the molecular planarity compared to the -

Pros: Superior selectivity for structural isomers (anomers).

-

Cons: Requires careful column conditioning; stronger retention requires higher organic gradients.

-

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analytical requirements.

Protocol A: Amide-HILIC (Routine Purity)

This method is recommended for Quality Control (QC) where the primary goal is quantifying

Chromatographic Conditions

| Parameter | Specification |

| Column | TSKgel Amide-80 (4.6 x 250 mm, 5 µm) or Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : Water (75 : 25 v/v) with 0.1% Ammonium Hydroxide (NH₄OH) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C (Control is critical to prevent peak shifting) |

| Injection Volume | 10–20 µL |

| Detection | RID (35°C) or CAD (Nebulizer: 35°C) |

| Run Time | 20–30 minutes |

Experimental Logic[7][8][9][10]

-

Ammonium Hydroxide: Added to maintain a basic pH (~8-9). This prevents the mutarotation of reducing sugar impurities (like glucose) from causing peak splitting, although trehalose itself is non-reducing. It also improves peak symmetry on amide phases.

-

High Organic Content (75%): HILIC requires high organic starting conditions to force the sugars into the water layer on the particle surface.

Protocol B: Porous Graphitic Carbon (Isomer Resolution)

This is the Gold Standard for separating

Chromatographic Conditions

| Parameter | Specification |

| Column | Thermo Hypercarb (2.1 x 100 mm, 3 or 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0–5 min: 0% B (Hold)5–20 min: 0% |

| Flow Rate | 0.3 mL/min (for 2.1 mm ID) |

| Temperature | 45°C (Higher temp improves mass transfer on PGC) |

| Detection | CAD (Charged Aerosol) or ELSD |

Expected Elution Order (PGC)

-

-Trehalose: Elutes first. The 1,1-

- -Trehalose (Neotrehalose): Intermediate retention.

-

-Trehalose (Isotrehalose): Elutes last. The

Note: Retention times must be confirmed with pure standards as column aging can shift absolute times, though the relative order remains consistent.

Figure 2: Mechanistic basis for isomer separation on Porous Graphitic Carbon. The planar

Critical Process Parameters & Troubleshooting

Sample Diluent Mismatch (HILIC)

-

Issue: Distorted or splitting peaks in HILIC.

-

Cause: Dissolving samples in 100% water.

-

Solution: Dilute samples in 50:50 ACN:Water . If the sample solvent is too aqueous, it disrupts the partitioning layer at the head of the column.

Column History (PGC)

-

Issue: Retention time shifting on Hypercarb columns.

-

Cause: PGC is sensitive to oxidation and "fouling" by hydrophobic contaminants that don't elute with standard washes.

-

Solution: "Regenerate" the column if resolution is lost. Flush with 95% THF (Tetrahydrofuran) or use the manufacturer's specific regeneration protocol to strip strongly adsorbed contaminants.

Detector Response (CAD/ELSD)

-

Issue: Non-linear calibration curves.

-

Cause: Aerosol detectors are inherently non-linear (log-log relationship).

-

Solution: Use a power-function curve fit (

) rather than linear regression for quantitation.

References

-

Tosoh Bioscience. (2020). Separation of Saccharides Using TSKgel Amide-80. Application Note. Link

-

Thermo Fisher Scientific. (2014). Hypercarb Porous Graphitic Carbon LC Columns Guide. Link

-

Lopes, J. F., & Gaspar, E. M. (2008).[7] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.[7] Link

-

Ritter, G., et al. (2023). Simultaneous Quantification of Trehalose and Trehalose 6-Phosphate by HILIC/MS. Molecules. Link

-

West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A, 1217(19), 3201-3216. Link

Sources

- 1. biomedres.us [biomedres.us]

- 2. Trehalose and Trehalose-based Polymers for Environmentally Benign, Biocompatible and Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trehalose - Wikipedia [en.wikipedia.org]

- 4. Newly Developed Porous Graphitic Carbon in U/HPLC [sigmaaldrich.com]

- 5. homework.study.com [homework.study.com]

- 6. cms.mz-at.de [cms.mz-at.de]

- 7. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Beta,Beta-Trehalose vs. Alpha,Alpha-Trehalose in Cell Culture Systems

[1][2]

Executive Summary

Trehalose is a non-reducing disaccharide widely used in cell culture media to enhance cell viability during stress, suppress protein aggregation in bioproduction (e.g., CHO cells), and serve as a non-toxic cryoprotectant.

Critical Distinction:

- -Trehalose (Natural): The biologically active form found in nature.[1] It is transported by specific carriers (e.g., TRET1, GLUTs), induces autophagy, and stabilizes membranes. This is the standard additive for media and cryopreservation.

- -Trehalose (Isotrehalose): A synthetic isomer.[2][3] Research indicates it is not transported by high-affinity trehalose transporters and does not activate specific trehalose receptors (e.g., Gr5a). Its primary application is as a negative control or extracellular osmolyte to distinguish between intracellular and extracellular protective mechanisms.

This guide provides protocols for the standard application of trehalose (

Scientific Mechanism & Isomer Specificity[6]

Physicochemical Properties

Trehalose consists of two glucose molecules linked by a glycosidic bond.[2] The geometry of this bond dictates biological recognition.

| Property | ||

| Structure | ||

| Origin | Natural (Yeast, Bacteria, Insects) | Synthetic / Starch Hydrolysis Byproduct |

| Transporter Affinity | High (TRET1, GLUT8) | None / Negligible |

| Autophagy Induction | Yes (mTOR-independent) | Low / Unknown |

| Primary Use | Cryoprotection, Bioprocessing Titer | Mechanistic Probe, Negative Control |

Mechanism of Action (MoA)

The protective effects of trehalose in culture media rely on three mechanisms:

-

Water Replacement Hypothesis: Trehalose forms hydrogen bonds with polar residues on proteins and lipid headgroups, replacing water during desiccation or freezing, thus maintaining structural integrity.

-

Vitrification: It forms a high-viscosity glass matrix (

-

Autophagy Induction: Intracellular trehalose activates the transcription factor TFEB, promoting the clearance of aggregated proteins (e.g., in neurodegenerative models or CHO production).

Isomer Impact: Because

Pathway Diagram: Transport & Autophagy

The following diagram illustrates the divergent pathways of the isomers.

Figure 1: Differential cellular uptake of trehalose isomers.

Application 1: Bioprocessing (CHO Cells)

Objective: Increase monoclonal antibody (mAb) titer and reduce aggregation.

Molecule:

Protocol: Fed-Batch Supplementation

Rationale: High concentrations of trehalose act as a chemical chaperone, preventing the misfolding of recombinant proteins in the ER.

-

Stock Preparation:

-

Dissolve Trehalose Dihydrate (cell culture grade) in WFI (Water for Injection) to create a 1 M stock solution .

-

Sterilize via 0.22

m filtration. Do not autoclave, as caramelization may occur at high temperatures in complex media.

-

-

Seeding:

-

Inoculate CHO cells at

cells/mL in basal media.

-

-

Supplementation Strategy:

-

Day 0: Add Trehalose to a final concentration of 50 mM to prime the cells.

-

Day 3 (Early Log): Increase concentration to 100 mM via feed.

-

Note: Concentrations >200 mM may inhibit cell growth due to hyperosmolarity.

-

-

Harvest:

-

Monitor viability.[4] Trehalose-supplemented cultures often maintain viability 2–3 days longer than controls, allowing for extended protein production.

-

Application 2: Cryopreservation (DMSO-Free/Reduced)

Objective: Preserve stem cells (iPSCs, MSCs) or primary cells with reduced toxicity.

Molecule:

Protocol: Trehalose-Loading for Cryoprotection

Since mammalian cells uptake trehalose slowly, a pre-incubation or loading step is required for intracellular protection.

-

Pre-incubation (Loading):

-

Freezing Media Formulation:

-

Base: 60% Basal Media, 30% FBS (or albumin substitute).

-

Cryoprotectants: 10% DMSO + 200 mM Trehalose .

-

Alternative (DMSO-Free): 300 mM Trehalose + 10% Ethylene Glycol (if specific toxicity allows) or simply high-concentration Trehalose (0.5 M) for vitrification methods.

-

-

Freezing:

-

Resuspend cells at

cells/mL in the freezing media. -

Equilibrate at 4°C for 20 minutes.

-

Slow freeze (-1°C/min) to -80°C, then transfer to liquid nitrogen.

-

Experimental Validation: Isomer Specificity

Objective: Determine if a observed effect (e.g., protein clearance) is due to intracellular signaling or extracellular osmosis.

Protocol: The -Control Assay

-

Setup: Prepare three arms of the experiment.

-

Assay:

-

Incubate cells for 24–48 hours.

-

Readout 1 (Autophagy): Western blot for LC3-II/LC3-I ratio.

-

Expected Result: Increased LC3-II in Arm A only. Arm B should resemble Control.

-

-

Readout 2 (Aggregation): Filter retardation assay for protein aggregates.

-

Expected Result: Reduced aggregates in Arm A. Arm B shows no reduction (proving intracellular uptake is required).

-

-

-

Interpretation:

-

If Arm B works equally to Arm A, the mechanism is osmotic/extracellular .

-

If Arm B fails, the mechanism is stereospecific/intracellular .

-

Figure 2: Experimental workflow for selecting trehalose isomers in bioproduction optimization.

References

-

Trehalose Transporter Specificity: Kikawada, T., et al. (2007). "Trehalose transporter 1, a facilitated and high-capacity trehalose transporter, allows exogenous trehalose uptake into cells." Proceedings of the National Academy of Sciences. Link

-

Isomer Receptor Activation: Chyb, S., et al. (2003). "Drosophila Gr5a encodes a taste receptor tuned to trehalose." Proceedings of the National Academy of Sciences. Link

-

Cryopreservation Efficacy: Beattie, G. M., et al. (1997). "Trehalose: a cryoprotectant that enhances recovery and preserves function of human pancreatic islets after long-term storage." Diabetes. Link

-

Autophagy Mechanism: Sarkar, S., et al. (2007). "Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein." Journal of Biological Chemistry. Link

-

Chemical Properties: Sigma-Aldrich.[9] "D-(+)-Trehalose dihydrate Product Information." Link

Sources

- 1. Dietary Trehalose as a Bioactive Nutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trehalose - Wikipedia [en.wikipedia.org]

- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Drosophila Gr5a encodes a taste receptor tuned to trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lndcollege.co.in [lndcollege.co.in]

- 7. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Trehalose protects against oxidative stress by regulating the Keap1–Nrf2 and autophagy pathways - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing beta,beta-trehalose concentration for cell viability

Technical Support Center: -Trehalose Optimization Guide

Case ID: TRE-OPT-2024

Subject: Optimization of

Executive Summary & Core Directive

You have reached the Tier 3 Technical Support regarding the application of

The Critical Distinction: The most common failure mode in trehalose optimization is conflating its two distinct biological applications. You must first identify your primary objective, as the concentration ranges and delivery mechanisms are mutually exclusive:

-

Metabolic Modulation (Autophagy/Chaperone): Requires low-to-moderate extracellular concentrations (10 mM – 100 mM) to induce mTOR-independent autophagy or stabilize protein folding.

-

Biostabilization (Cryopreservation/Lyophilization): Requires high intracellular concentrations (>200 mM) to achieve vitrification and water replacement. This requires active loading techniques, as mammalian cells are impermeable to trehalose.

Decision Matrix & Workflow

Before preparing your stock solutions, use the following logic flow to determine your experimental parameters.

Figure 1: Decision matrix for selecting trehalose concentration ranges based on experimental intent.

Module A: Optimization for Autophagy & Protein Clearance

Target Audience: Researchers studying neurodegeneration (Huntington’s, Parkinson’s) or aggregate clearance.[1]

The "Sarkar" Standard

The field standard, established by Sarkar et al. (2007), is 100 mM . However, this concentration is hypertonic and can induce stress phenotypes in sensitive lines (e.g., primary neurons).

Troubleshooting Guide: Cytotoxicity at 100 mM

Q: My cells are detaching or shrinking after 24h treatment with 100 mM trehalose. Is this toxicity? A: This is likely osmotic shock , not chemical toxicity. Trehalose is a non-reducing disaccharide that does not cross the membrane passively. Adding 100 mM increases osmolarity by ~100 mOsm/L.

Corrective Protocol: Step-Down Optimization

-

Osmolarity Check: Measure the osmolarity of your basal media (usually ~290-300 mOsm).

-

Range Finding: Run a viability curve using the following concentrations:

-

0 mM (Control)

-

10 mM (Physiological baseline)

-

50 mM (Moderate induction)

-

100 mM (High induction - Positive Control)

-

-